In-Depth Technical Guide to the Structure Elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine
In-Depth Technical Guide to the Structure Elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine
Introduction
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a substituted pyridine derivative incorporating a morpholine ring. The pyridine scaffold is a fundamental heterocyclic structure found in numerous pharmaceuticals and biologically active compounds.[1] The specific substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, and a morpholine group, imparts unique physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The precise determination of its molecular structure is paramount for understanding its reactivity, potential biological targets, and for ensuring the quality and consistency of its synthesis.
This technical guide provides a comprehensive overview of the analytical methodologies employed for the rigorous structure elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental choices and data interpretation. The narrative emphasizes a self-validating system of protocols, where multiple analytical techniques are synergistically applied to unequivocally confirm the compound's identity and purity.
I. Foundational Analysis: Mass Spectrometry and Elemental Analysis
The initial step in the structure elucidation of a novel compound is to determine its molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
A. High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. Electrospray ionization (ESI) is a preferred "soft" ionization technique for this type of polar molecule as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly yielding the molecular weight.[2]
Trustworthiness: The high mass accuracy of HRMS, typically within 5 ppm, allows for the confident assignment of a unique molecular formula. For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (C₉H₁₀BrFN₂O), the expected monoisotopic mass of the [M+H]⁺ ion can be calculated and compared to the experimental value. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a crucial validation point, appearing as two peaks of nearly equal intensity separated by two mass units.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
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Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
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Data Analysis: Identify the peaks corresponding to the [M+H]⁺ ion and its bromine isotope peak. Compare the measured m/z values with the theoretically calculated values for the proposed molecular formula.
| Ion | Theoretical m/z (C₉H₁₁BrFN₂O)⁺ | Observed m/z | Mass Accuracy (ppm) |
| [M(⁷⁹Br)+H]⁺ | 261.0087 | To be determined | To be calculated |
| [M(⁸¹Br)+H]⁺ | 263.0067 | To be determined | To be calculated |
B. Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This classical technique offers an independent verification of the empirical formula derived from HRMS.
Trustworthiness: The experimental percentages should align closely (typically within ±0.4%) with the theoretical values calculated from the proposed molecular formula. A significant deviation may indicate the presence of impurities or an incorrect structural assignment.
| Element | Theoretical % | Experimental % |
| C | 41.40 | To be determined |
| H | 3.86 | To be determined |
| N | 10.73 | To be determined |
II. Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous evidence for the connectivity of atoms.
A. ¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity and coupling constants). For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, we expect to see signals for the aromatic protons on the pyridine ring and the aliphatic protons of the morpholine ring.
Trustworthiness: The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, bromine, and nitrogen atoms. The coupling constants (J) provide crucial information about the relative positions of the substituents on the pyridine ring. For instance, the magnitude of the J-coupling between the protons on the pyridine ring can help distinguish between ortho, meta, and para relationships.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-4 | ~7.8-8.0 | d | J(H-F) ≈ 2-4 Hz |
| Pyridine H-6 | ~8.0-8.2 | d | J(H-H) ≈ 2-3 Hz |
| Morpholine -OCH₂- | ~3.7-3.9 | t | ~4-5 Hz |
| Morpholine -NCH₂- | ~3.0-3.2 | t | ~4-5 Hz |
B. ¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The presence of the fluorine atom will result in characteristic carbon-fluorine (C-F) couplings, which are invaluable for assigning the fluorinated carbon and its neighbors.
Trustworthiness: The large one-bond ¹J(C-F) coupling constant (typically >200 Hz) is a definitive indicator of the carbon directly attached to the fluorine atom. Smaller two-bond ²J(C-F) and three-bond ³J(C-F) couplings can also be observed and aid in the assignment of adjacent carbons.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| Pyridine C-2 | ~155-160 | ¹J(C-F) ≈ 230-250 Hz |
| Pyridine C-5 | ~110-115 | ³J(C-F) ≈ 3-5 Hz |
| Pyridine C-3 | ~140-145 | ²J(C-F) ≈ 15-20 Hz |
| Pyridine C-4 | ~125-130 | ⁴J(C-F) ≈ 1-3 Hz |
| Pyridine C-6 | ~150-155 | ⁴J(C-F) ≈ 3-5 Hz |
| Morpholine -OCH₂- | ~66-68 | - |
| Morpholine -NCH₂- | ~48-50 | - |
C. 2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
Expertise & Experience:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. In this molecule, COSY will show correlations between the protons on the pyridine ring and within the morpholine ring's ethyl groups.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the unambiguous assignment of protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between the pyridine and morpholine rings and for assigning quaternary carbons.
Trustworthiness: The combination of these experiments provides a self-validating network of correlations that leaves no doubt about the atomic connectivity. For example, an HMBC correlation from the morpholine -NCH₂- protons to the pyridine C-3 would definitively establish the point of attachment.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[3]
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¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of ¹³C.
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2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.
Caption: Workflow for the structure elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine.
Caption: Key HMBC correlation confirming the connectivity of the morpholine and pyridine rings.
III. Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, we can expect to see characteristic stretching and bending vibrations for the C-F, C-Br, C=C, C=N, and C-O bonds.
Trustworthiness: While not as definitive for overall structure as NMR, IR is excellent for confirming the presence of key functional groups and for quality control purposes. The absence of certain bands (e.g., N-H or O-H stretches) can be as informative as the presence of others.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| ~1600-1450 | C=C, C=N | Aromatic ring stretching |
| ~1250-1050 | C-F | Stretching |
| ~1150-1085 | C-O-C | Asymmetric stretching |
| ~700-500 | C-Br | Stretching |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal.[3]
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Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.[3]
IV. Conclusion
The comprehensive structure elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine requires a multi-faceted analytical approach. High-resolution mass spectrometry and elemental analysis establish the molecular formula. A suite of 1D and 2D NMR experiments provides the detailed atomic connectivity and confirms the substitution pattern on the pyridine ring. Finally, IR spectroscopy verifies the presence of the expected functional groups. By integrating the data from these orthogonal techniques, a self-validating and unambiguous structural assignment can be achieved, providing the necessary foundation for further research and development involving this compound.
References
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Keniry, M., Benz, C., Shafer, R. H., & James, T. L. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(4 Pt 1), 1754–8. Available at: [Link]
-
ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available at: [Link]
-
Wiley Online Library. (n.d.). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. Available at: [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
-
ACS Publications. (2026). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
IntechOpen. (2022). Structural Diversity in Substituted Pyridinium Halocuprates(II). Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link]
-
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Available at: [Link]
